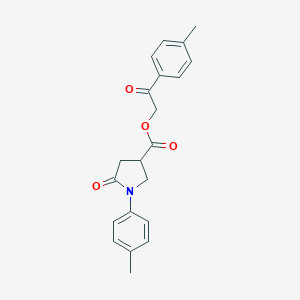
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that the compound exerts its activity by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. The compound has been found to exhibit significant activity against certain cancer cell lines, as well as antibacterial and antifungal properties. It has also been found to induce apoptosis in cancer cells, leading to their death. The compound has been shown to have a low toxicity profile, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential applications in various fields of scientific research, including oncology, antibacterial, and antifungal research. The compound has also been found to have a low toxicity profile, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which can make it difficult to work with.
Future Directions
There are several potential future directions for the use of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. These include further studies on its mechanism of action, as well as its potential applications in the field of oncology, antibacterial, and antifungal research. The compound could also be further developed for use in drug delivery systems, as well as for the development of new therapeutics.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate involves a specific method that requires the use of certain reagents and conditions. The method involves the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of a base to form the corresponding pyrrolidine derivative. The reaction mixture is then treated with p-toluenesulfonic acid to obtain the final product.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant activity against certain cancer cell lines and has potential applications in the field of oncology. It has also been studied for its antibacterial and antifungal properties and has shown promising results in this area.
properties
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-16-9-11-18(12-10-16)22(26)15-29-24(28)19-13-23(27)25(14-19)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,19H,13-15H2,1H3 |
InChI Key |
BQNDLZXNFTYGTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


